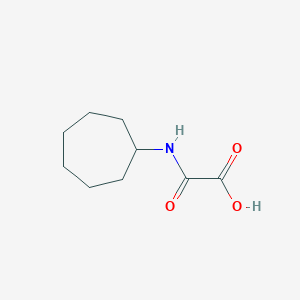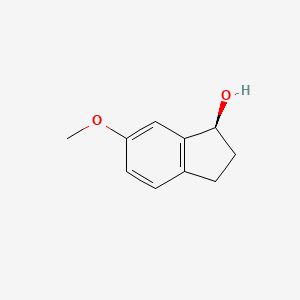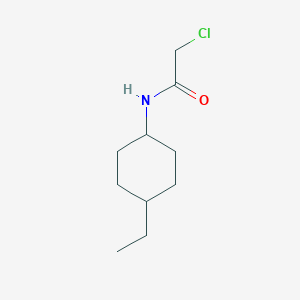![molecular formula C12H17NO B1416299 (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine CAS No. 1019611-33-6](/img/structure/B1416299.png)
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of CMPMA is represented by the formula C12H17NO . The InChI code is 1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 .Physical And Chemical Properties Analysis
CMPMA has a molecular weight of 191.27 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Analgesic Activity
A study by Jacoby et al. (1981) explored the analgesic properties of various compounds, including N-(cyclopropylmethyl) m-hydroxy derivatives. These compounds demonstrated marginal analgesic activity in mice, highlighting their potential use in pain relief research (Jacoby, Boon, Darling, & Willette, 1981).
2. Antagonistic Properties Against Substance P
Research by Snider et al. (1991) identified a compound, closely related to (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine, as a potent nonpeptide antagonist of the substance P (NK1) receptor. This discovery is significant for studying the physiological properties of substance P and its role in diseases (Snider, Constantine, Lowe, Longo, Lebel, Woody, Drozda, Desai, Vinick, & Spencer, 1991).
3. Non-Narcotic Analgesic Agents
Epstein et al. (1981) synthesized a series of compounds including N-(cyclopropylmethyl) analogues, finding that these showed significant analgesic potency. This research suggests potential applications in developing non-narcotic analgesic agents (Epstein, Brabander, Fanshawe, Hofmann, Mckenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).
4. Antiproliferative Activity
A study by Lu et al. (2021) focused on synthesizing and examining the crystal structure of a molecule structurally related to this compound. This molecule showed significant antiproliferative activity against cancer cell lines, indicating potential use in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
5. Monoamine Oxidase Inhibition
Ferguson and Keller (1975) explored the monoamine oxidase inhibiting activity of a series of compounds including derivatives of this compound. This research provides insights into potential applications in neurological disorders and psychotherapy (Ferguson & Keller, 1975).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXOAOGYFJSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)

![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)






![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)

